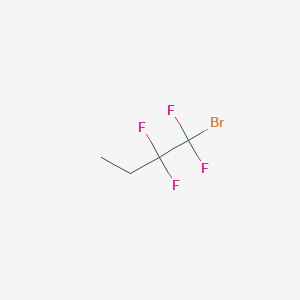

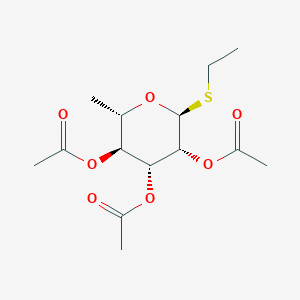

6-脱氧-1-硫代-2,3,4-三-O-乙酰基-α-L-甘露吡喃葡萄糖苷乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is a synthetic derivative of the mannopyranoside family, which is a class of compounds that are structurally related to mannose, a type of sugar. While the provided papers do not directly discuss Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do provide insights into the synthesis and properties of related compounds, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related mannopyranoside derivatives is highlighted in the papers provided. For instance, the asymmetric synthesis of methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside is achieved from a non-carbohydrate precursor, 2-acetylfuran, through a series of reactions that yield the final product with high efficiency . This method demonstrates the potential for synthesizing complex sugar derivatives from simpler, non-chiral molecules, which could be applicable to the synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives is crucial for their biological activity and interaction with other molecules. The synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, as described in the second paper, involves the formation of different protecting groups and intermediates, which are essential for the stability and reactivity of the final compounds . These structural modifications can influence the overall shape, reactivity, and properties of the molecules, which is relevant for the design and synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mannopyranoside derivatives often require careful selection of reagents and conditions to achieve the desired selectivity and yield. The papers describe the use of various protecting groups and the transformation of functional groups to achieve the synthesis of specific methyl ether derivatives of mannopyranosides . These reactions are indicative of the types of chemical manipulations that may be necessary to synthesize Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, including thioether formation, acetylation, and selective protection/deprotection steps.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do offer insights into the properties of similar compounds. For example, the solubility, stability, and reactivity of the synthesized methyl ethers are likely influenced by their degree of methylation and the presence of acetyl or other protecting groups . These properties are important for the practical use of these compounds in chemical synthesis and potential biological applications.

科学研究应用

糖基氨基酸结构单元的合成

6-脱氧-1-硫代-2,3,4-三-O-乙酰基-α-L-甘露吡喃葡萄糖苷乙酯用于通过铜催化的 1,3-偶极环加成反应制备糖基氨基酸结构单元。此过程产生受保护的糖基氨基酸结构单元,随后用于包含糖四肽的组合文库的点合成。该文库旨在筛选针对类似于刀豆球蛋白 A 的凝集素,突出了其在研究凝集素结合亲和力中的相关性,这对于理解凝集素介导的细胞过程和潜在治疗靶点至关重要 (Günther, Schips, & Ziegler, 2008)。

单脱氧氟化甲基和硝基苯基甘露二糖苷的合成

6-脱氧-1-硫代-2,3,4-三-O-乙酰基-α-L-甘露吡喃葡萄糖苷乙酯的另一个重要应用涉及单脱氧氟化甲基和硝基苯基 α-D-甘露二糖苷的合成。此过程对于生成可作为抑制剂或探针的有用中间体的化合物至关重要,用于研究涉及含甘露糖分子的生物过程 (Khan, Jain, Abbas, & Matta, 1990)。

安全和危害

属性

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQTXTAGEJNXTK-WBFOWJMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)